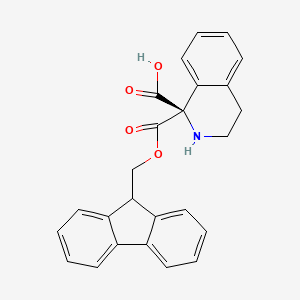
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C25H21NO4 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of tetrahydroisoquinoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a chiral center and is synthesized through various methods that emphasize enantioselectivity. Recent studies have highlighted an effective synthetic route using D-amino acid oxidase from Fusarium solani, which allows for high enantiomeric excess and yields of the desired product . The synthesis involves the coupling of a fluorenylmethoxycarbonyl (Fmoc) group with a tetrahydroisoquinoline backbone, resulting in a compound that is structurally complex yet amenable to further functionalization.
Anticancer Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and death .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 12.5 | Apoptosis induction via caspase activation |
| Study B | HeLa | 8.0 | Cell cycle arrest in G2/M phase |
| Study C | A549 | 15.0 | Inhibition of PI3K/Akt pathway |
Neuroprotective Effects
Tetrahydroisoquinolines have also been investigated for their neuroprotective effects. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. Preliminary findings indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It has been shown to influence key signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.
- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS) levels within cells, this compound may promote apoptosis in cancer cells while providing neuroprotective effects through preconditioning mechanisms.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : In a preclinical model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Case Study 2 : A study on neuroprotection demonstrated that treatment with this compound improved cognitive function in animal models subjected to oxidative stress.
Propriétés
Numéro CAS |
204317-98-6 |
|---|---|
Formule moléculaire |
C25H21NO4 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(1R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C25H21NO4/c27-23(28)25(22-12-6-1-7-16(22)13-14-26-25)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,26H,13-15H2,(H,27,28)/t25-/m1/s1 |
Clé InChI |
YXSDSRVQUHNGKD-RUZDIDTESA-N |
SMILES |
C1CNC(C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES isomérique |
C1CN[C@](C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
C1CNC(C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















